molecular formula C12H15FN2O B12221158 4-[4-(Fluoromethyl)piperidine-1-carbonyl]pyridine

4-[4-(Fluoromethyl)piperidine-1-carbonyl]pyridine

Cat. No.: B12221158
M. Wt: 222.26 g/mol
InChI Key: OPYCJHLWRXLFNO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

This can be achieved through various methods, including the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like dichloromethane or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactions, which offer better control over reaction parameters and scalability. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[4-(Fluoromethyl)piperidine-1-carbonyl]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted piperidine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

4-[4-(Fluoromethyl)piperidine-1-carbonyl]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[4-(Fluoromethyl)piperidine-1-carbonyl]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethyl group enhances the compound’s binding affinity and selectivity by forming strong interactions with the target site. This can lead to the modulation of biological pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(Fluoromethyl)piperidine-1-carbonyl]pyridine is unique due to the presence of both the fluoromethyl group and the pyridine ring, which confer distinct physicochemical properties and biological activities. This combination enhances its potential as a versatile scaffold in medicinal chemistry .

Properties

Molecular Formula

C12H15FN2O

Molecular Weight

222.26 g/mol

IUPAC Name

[4-(fluoromethyl)piperidin-1-yl]-pyridin-4-ylmethanone

InChI

InChI=1S/C12H15FN2O/c13-9-10-3-7-15(8-4-10)12(16)11-1-5-14-6-2-11/h1-2,5-6,10H,3-4,7-9H2

InChI Key

OPYCJHLWRXLFNO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CF)C(=O)C2=CC=NC=C2

Origin of Product

United States

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